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molecular formula C13H6ClFOS B8579595 6-Chloro-2-fluoro-9H-thioxanthen-9-one CAS No. 60086-41-1

6-Chloro-2-fluoro-9H-thioxanthen-9-one

Cat. No. B8579595
M. Wt: 264.70 g/mol
InChI Key: AANHDQKCLTZXOK-UHFFFAOYSA-N
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Patent
US04086350

Procedure details

The Grignard reagent prepared from 5.9 g. (0.044 mol) of 4-chloro-N-methylpiperidine and 1.1 g. (0.044 mol) of magnesium turnings of tetrahydrofuran is treated with 5.8 g. (0.022 mol) and the above-prepared thioxanthone. The mixture is refluxed for four hours and worked up by the usual procedure to yield 6-chloro-2-fluoro-9-(1-methyl-4-piperidyl)-thioxanthene-9-ol, m.p. 133°-142° C.
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.044 mol
Type
reactant
Reaction Step Two
Quantity
0.044 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[CH:2]1[CH2:7][CH2:6][N:5]([CH3:8])[CH2:4][CH2:3]1.[Mg].[F:10][C:11]1[CH:24]=[CH:23][C:22]2[S:21][C:20]3[C:15](=[CH:16][CH:17]=[C:18]([Cl:25])[CH:19]=3)[C:14](=[O:26])[C:13]=2[CH:12]=1>O1CCCC1>[Cl:25][C:18]1[CH:19]=[C:20]2[C:15](=[CH:16][CH:17]=1)[C:14]([CH:2]1[CH2:7][CH2:6][N:5]([CH3:8])[CH2:4][CH2:3]1)([OH:26])[C:13]1[CH:12]=[C:11]([F:10])[CH:24]=[CH:23][C:22]=1[S:21]2

Inputs

Step One
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.044 mol
Type
reactant
Smiles
ClC1CCN(CC1)C
Step Three
Name
Quantity
0.044 mol
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=2C(C3=CC=C(C=C3SC2C=C1)Cl)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for four hours
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2SC=3C=CC(=CC3C(C2=CC1)(O)C1CCN(CC1)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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